molecular formula C17H20ClNO3S B6619890 cycloheptyl 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate

cycloheptyl 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate

Cat. No.: B6619890
M. Wt: 353.9 g/mol
InChI Key: MONIZCYYYIEHEZ-UHFFFAOYSA-N
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Description

Cycloheptyl 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate is a complex organic compound that features a cycloheptyl group attached to a benzothiazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cycloheptyl 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate typically involves multi-step organic reactions. One common route includes the formation of the benzothiazinone core followed by the introduction of the cycloheptyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Cycloheptyl 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which cycloheptyl 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate exerts its effects depends on its interaction with molecular targets. This could involve binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved would depend on the specific application being investigated, such as inhibiting a bacterial enzyme to exert antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazinone derivatives, which share the core structure but differ in their substituents. Examples include:

  • 6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl acetate
  • Cycloheptyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate

Uniqueness

Cycloheptyl 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate is unique due to the presence of both the cycloheptyl group and the chloro substituent on the benzothiazinone core. This combination of functional groups can impart specific properties, such as enhanced reactivity or stability, making it distinct from other similar compounds.

Properties

IUPAC Name

cycloheptyl 2-(6-chloro-3-oxo-4H-1,4-benzothiazin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S/c18-11-7-8-14-13(9-11)19-17(21)15(23-14)10-16(20)22-12-5-3-1-2-4-6-12/h7-9,12,15H,1-6,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONIZCYYYIEHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)OC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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